N-(4-methylbenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
The compound N-(4-methylbenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide features a sulfonylacetamide scaffold linked to a substituted indole core. Key structural elements include:
- Indole ring: Modified at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl chain.
- 4-Methylbenzyl acetamide: A lipophilic aromatic substituent influencing pharmacokinetics.
Below, it is compared with structurally related analogs to elucidate substituent-driven effects.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-19-9-11-20(12-10-19)15-26-24(29)18-33(31,32)23-16-28(22-8-4-3-7-21(22)23)17-25(30)27-13-5-2-6-14-27/h3-4,7-12,16H,2,5-6,13-15,17-18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZYOYNFKHRTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with CAS number 878053-48-6, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C25H29N3O4S, with a molecular weight of 467.6 g/mol. The structure features a piperidine moiety, which is commonly associated with various pharmacological activities, including analgesic and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds containing piperidine derivatives exhibit notable antimicrobial properties. In studies evaluating the antibacterial efficacy of similar compounds, moderate to strong activity was observed against Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli . Specifically, compounds with sulfonamide groups have been linked to enhanced antibacterial action due to their ability to inhibit bacterial growth and biofilm formation.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 15.625 | Staphylococcus aureus |
| Compound B | 31.25 | Escherichia coli |
| N-(4-methylbenzyl)-2... | TBD | TBD |
Enzyme Inhibition
The sulfonamide group in N-(4-methylbenzyl)-2... has been associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various biological processes, making their inhibition a target for therapeutic interventions in conditions like Alzheimer's disease and urinary tract infections .
The biological activity of N-(4-methylbenzyl)-2... can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound's sulfonamide moiety likely interacts with the active sites of target enzymes, inhibiting their function.
- Antibacterial Mechanism : Compounds with similar structures have demonstrated bactericidal effects by disrupting bacterial cell wall synthesis and protein production pathways .
- Binding Affinity : Studies on binding interactions with bovine serum albumin (BSA) suggest that this compound may exhibit favorable pharmacokinetic properties due to its binding affinity .
Case Studies
A series of studies have synthesized and evaluated various piperidine derivatives for their biological activities. For instance, one study synthesized several compounds bearing the piperidine nucleus and assessed their antimicrobial and enzyme inhibitory activities. The results indicated that certain derivatives exhibited IC50 values suggesting strong inhibitory potential against both AChE and urease .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-methylbenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of indole compounds can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms often involve the disruption of protein synthesis and nucleic acid production pathways, leading to bactericidal effects .
Anticancer Potential
Indole derivatives are known for their anticancer properties. This compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Studies have suggested that such compounds can target specific signaling pathways involved in tumor growth and metastasis .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of related compounds indicate potential applications in treating neurodegenerative diseases. The piperidine moiety is believed to contribute to neuroprotection by modulating neurotransmitter levels and reducing oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study highlighted the effectiveness of a related indole derivative against biofilms formed by MRSA. The compound demonstrated a minimum biofilm inhibitory concentration (MBIC) significantly lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent against resistant strains .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in various cancer types, notably breast and lung cancers. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical for regulating apoptosis .
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfanyl)acetamide
Structural Differences :
- Sulfanyl vs. Sulfonyl : Replacement of the sulfonyl group with sulfanyl (thioether) reduces electron-withdrawing effects and hydrogen-bonding capacity.
- 4-Fluorobenzyl vs.
Functional Implications :
- The sulfonyl group in the target compound may enhance binding to polar receptor pockets compared to the less polar sulfanyl analog.
- Fluorine’s inductive effects could increase oxidative stability but reduce lipophilicity relative to the methyl group.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (Compound 37)
Structural Differences :
- Indole Substitution : 4-Chlorobenzoyl and 5-methoxy groups replace the piperidinyl-oxoethyl chain.
- Sulfonyl Group : Attached to a 4-fluorophenyl rather than benzyl.
Functional Implications :
- The 5-methoxy group could improve solubility but reduce membrane permeability.
LY303870 (Neurokinin-1 Receptor Antagonist)
Structural Differences :
- Indole Modifications: A methoxybenzyl group and acetyl amino substituents replace the sulfonylacetamide.
- Piperidinyl Chain : Similar piperidinyl-oxoethyl motif but integrated into a distinct scaffold.
Functional Implications :
- LY303870’s high NK-1 receptor affinity (Ki = 0.15 nM) suggests the piperidinyl group contributes to binding.
- The target compound’s sulfonylacetamide may offer improved selectivity for alternative targets due to divergent hydrogen-bonding patterns.
N-(2-Chlorophenyl)-2-{3-[3-((4-Methylphenyl)methyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide
Structural Differences :
- Thiazolidinone Ring: Introduces a heterocyclic system absent in the target compound.
- Chlorophenyl Group : Enhances electron-withdrawing effects compared to methylbenzyl.
Functional Implications :
- The thiazolidinone moiety may confer metal-binding properties, useful in enzyme inhibition.
- Chlorine’s electronegativity could improve binding to hydrophobic pockets but increase toxicity risks.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(4-methylbenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?
- Methodology : The compound can be synthesized via a multi-step route starting from unsubstituted indole derivatives. Key steps include alkylation at the indole N1 position, sulfonylation at C3, and coupling with a piperidine-containing moiety. For example, similar compounds (e.g., tubulin inhibitors) were synthesized using indole intermediates, followed by sulfonyl chloride reactions and amide bond formation . Optimization may involve adjusting reaction temperatures (e.g., 100°C under reflux) and purification via recrystallization (e.g., methanol/water systems) .
Q. How is structural characterization performed for this compound?
- Methodology : Advanced NMR techniques (e.g., 1H/13C NMR, 1,1-ADEQUATE for long-range coupling) and X-ray crystallography are critical. For sulfonamide and acetamide groups, 2D NMR (COSY, HSQC) resolves overlapping signals. Crystallography confirms stereochemistry and intermolecular interactions, as demonstrated for structurally related indole-acetamide derivatives . Mass spectrometry (HRMS) validates molecular weight and purity (>95%) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) tailored to the compound’s hypothesized targets. For example:
- Tubulin polymerization assays (if targeting microtubules) .
- Kinase inhibition profiling using ATP-binding site competition assays.
- Anti-inflammatory activity via COX-1/COX-2 inhibition models, following protocols from benzimidazole-acetamide analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Methodology :
-
Systematic substitution : Modify the 4-methylbenzyl group (e.g., halogenation, methoxy derivatives) and assess effects on solubility and target binding.
-
Piperidine moiety variation : Replace piperidin-1-yl with morpholine or azetidine to probe steric/electronic effects.
-
Sulfonyl group replacement : Test sulfonamide vs. carbonyl or phosphoryl analogs.
-
Data-driven optimization : Use QSAR models based on IC50 values from related indole-sulfonamide compounds .
Example SAR Table (Hypothetical Data) :
Substituent Position Modification IC50 (μM) Solubility (mg/mL) 4-Methylbenzyl -Cl 0.12 0.8 Piperidin-1-yl Morpholine 0.45 1.2 Sulfonyl Carbonyl >10 2.5
Q. What experimental design strategies mitigate challenges in scaling up synthesis?
- Methodology :
- Flow chemistry : Continuous-flow reactors improve yield and reproducibility for sensitive intermediates (e.g., indole alkylation steps), as shown in diazomethane syntheses .
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry). For example, a 3-factor DoE identified optimal conditions for indole sulfonylation (85% yield at 60°C, 1.2 eq. sulfonyl chloride) .
Q. How can analytical method development resolve data contradictions in purity assessments?
- Methodology :
- Orthogonal techniques : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active impurities.
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products via LC-MS .
- Buffer optimization : Adjust mobile phase pH (e.g., sodium acetate buffer at pH 4.6) to improve peak resolution .
Q. What strategies address discrepancies in biological activity across assay platforms?
- Methodology :
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays).
- Target engagement studies : Use biophysical methods (SPR, ITC) to confirm direct binding when cell-based data conflict with enzymatic assays.
- Meta-analysis : Compare data from structurally related compounds (e.g., piperidine-containing acetamides) to identify trends in false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
